Cas no 919855-02-0 (ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate)

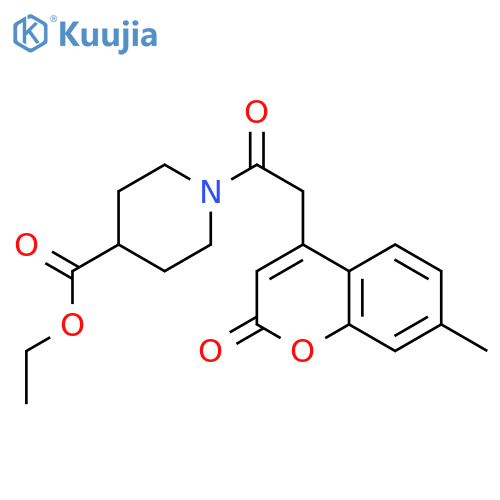

919855-02-0 structure

商品名:ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate

CAS番号:919855-02-0

MF:C20H23NO5

メガワット:357.400326013565

CID:5505357

ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 1-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperidine-4-carboxylate

- ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate

-

- インチ: 1S/C20H23NO5/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)11-15-12-19(23)26-17-10-13(2)4-5-16(15)17/h4-5,10,12,14H,3,6-9,11H2,1-2H3

- InChIKey: HWCAGCGTBOMVFT-UHFFFAOYSA-N

- ほほえんだ: N1(C(CC2C3=C(OC(=O)C=2)C=C(C)C=C3)=O)CCC(C(OCC)=O)CC1

ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2838-0020-10mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-4mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-5mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-3mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-75mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-2mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-1mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-25mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-40mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2838-0020-15mg |

ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate |

919855-02-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

919855-02-0 (ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate) 関連製品

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量